9-(2-Hydroxy-3-nonyl)adenine
Overview
Description
9-(2-Hydroxy-3-nonyl)adenine: is a chemical compound known for its potent inhibitory effects on adenosine deaminase and phosphodiesterase type 2. This compound has significant implications in various biological and pharmacological processes due to its ability to modulate cyclic nucleotide signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Hydroxy-3-nonyl)adenine typically involves the alkylation of adenine with a suitable nonyl halide, followed by hydroxylation. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The hydroxylation step can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(2-Hydroxy-3-nonyl)adenine can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form various derivatives, although this is less common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced adenine derivatives.
Substitution: Functionalized adenine derivatives.
Scientific Research Applications
Chemistry: 9-(2-Hydroxy-3-nonyl)adenine is used as a tool compound in the study of cyclic nucleotide signaling pathways. Its ability to inhibit phosphodiesterase type 2 makes it valuable in research focused on understanding the regulation of cyclic adenosine monophosphate and cyclic guanosine monophosphate levels .
Biology: In biological research, this compound is used to maintain the pluripotency of human embryonic stem cells by inhibiting spontaneous differentiation. This property is particularly useful in stem cell research and regenerative medicine .
Medicine: The compound’s inhibitory effects on adenosine deaminase have potential therapeutic applications in conditions where modulation of adenosine levels is beneficial, such as certain types of cancer and inflammatory diseases .
Industry: In the pharmaceutical industry, this compound is used in the development of drugs targeting cyclic nucleotide signaling pathways. Its role as a research tool also extends to the development of new therapeutic agents .
Mechanism of Action
9-(2-Hydroxy-3-nonyl)adenine exerts its effects primarily through the inhibition of adenosine deaminase and phosphodiesterase type 2. By inhibiting adenosine deaminase, the compound increases the levels of adenosine, which can have various physiological effects, including anti-inflammatory and anti-tumor activities. Inhibition of phosphodiesterase type 2 leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are important secondary messengers in cellular signaling pathways .
Comparison with Similar Compounds
Pentostatin: Another adenosine deaminase inhibitor used in the treatment of hairy cell leukemia.
Cladribine: A chemotherapeutic agent that also inhibits adenosine deaminase.
Chlorogenic Acid: A natural compound with potential adenosine deaminase inhibitory activity.
Uniqueness: 9-(2-Hydroxy-3-nonyl)adenine is unique in its dual inhibitory action on both adenosine deaminase and phosphodiesterase type 2. This dual inhibition makes it a valuable tool in research and potential therapeutic applications, as it can modulate multiple signaling pathways simultaneously .
Properties
IUPAC Name |
3-(6-aminopurin-9-yl)nonan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAAWHGJUZBOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70110044 | |
Record name | 3-(6-Amino-9H-purin-9-yl)nonan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70110044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59262-86-1 | |
Record name | 3-(6-Aminopurin-9-yl)nonan-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59262-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(2-Hydroxy-3-nonyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059262861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(6-Amino-9H-purin-9-yl)nonan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70110044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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